

Spectroscopic Profile of Bis(trimethylsilyl) sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis(trimethylsilyl) sulfate	
Cat. No.:	B108972	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **bis(trimethylsilyl) sulfate** ((CH₃)₃SiO)₂SO₂. Due to the limited availability of directly published experimental spectra for this specific compound, this document consolidates predicted data based on the analysis of analogous organosilicon and sulfate compounds, alongside general experimental protocols. The guide is intended to assist researchers in the identification, characterization, and utilization of **bis(trimethylsilyl) sulfate** in synthetic and analytical applications. All quantitative data is presented in tabular format for clarity, and key experimental workflows are illustrated using logical diagrams.

Chemical Structure and Properties

Bis(trimethylsilyl) sulfate is the diester of sulfuric acid and trimethylsilanol. It is a moisture-sensitive compound commonly used as a silylating agent.[1]

Molecular Formula: C₆H₁₈O₄SSi₂ Molecular Weight: 242.43 g/mol CAS Number: 18306-29-1

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **bis(trimethylsilyl) sulfate**. These predictions are based on established chemical shift and fragmentation patterns

for trimethylsilyl ethers, organosilicon compounds, and sulfate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for Bis(trimethylsilyl) sulfate

Nucleus	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Notes
¹ H	~0.3 - 0.5	Singlet	The 18 equivalent protons of the two trimethylsilyl groups are expected to produce a single, sharp signal. The chemical shift is typical for TMS ethers.
13 C	~1.0 - 2.0	Singlet	The six equivalent methyl carbons of the two trimethylsilyl groups are expected to produce a single signal.
²⁹ Si	~+25 to +35	Singlet	Based on data for trimethylsilyl esters of sulfonic acids, the chemical shift is expected in this downfield region relative to TMS (tetramethylsilane).[2]

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Bands for Bis(trimethylsilyl) sulfate

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2960-2900	Medium	C-H stretch	-CH3 in Si(CH3)3
~1410-1440	Medium	C-H asymmetric bend	-CH₃ in Si(CH₃)₃
~1250-1260	Strong	Si-C symmetric bend (umbrella)	Si-(CH3)3
~1100-1200	Strong	S=O asymmetric stretch	Sulfate
~1000-1080	Strong	Si-O-S asymmetric stretch	Silyl sulfate
~840-880	Strong	Si-C stretch / CH₃ rock	Si-(CH3)3
~750-760	Medium	Si-C stretch	Si-(CH ₃) ₃

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **bis(trimethylsilyI) sulfate** is expected to be characterized by fragmentation of the trimethylsilyI groups. The molecular ion (M⁺) may be of low abundance or absent.

Table 3: Predicted Prominent Ions in the Mass Spectrum of Bis(trimethylsilyl) sulfate

m/z	Proposed Fragment Ion	Identity
227	[M - CH₃] ⁺	Loss of a methyl group
149	[((CH3)3SiO)SO2]+	Loss of a trimethylsilyl radical
133	[SO ₄ Si(CH ₃) ₃] ⁺	Rearrangement and loss of trimethylsilane
75	[HO=Si(CH ₃) ₂] ⁺	Rearrangement ion
73	[Si(CH₃)₃]+	Trimethylsilyl cation (often the base peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **bis(trimethylsilyl) sulfate**. Due to the compound's moisture sensitivity, all sample handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried glassware.

NMR Spectroscopy

Protocol for ¹H, ¹³C, and ²⁹Si NMR Analysis:

- Sample Preparation:
 - In a glovebox or under a stream of inert gas, dissolve approximately 10-20 mg of bis(trimethylsilyl) sulfate in 0.6-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).
 - Add a small amount of an internal standard if quantitative analysis is required (e.g., tetramethylsilane, TMS, for ¹H and ¹³C; 1,4-bis(trimethylsilyl)benzene for ¹H and ²⁹Si).
 - Transfer the solution to a dry NMR tube and cap it securely.
- Instrument Parameters (General):
 - Spectrometer: 400 MHz or higher field instrument.
 - ¹H NMR:
 - Pulse Program: Standard single pulse (zg30 or similar).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
 - ¹³C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 128-1024 (or more, depending on concentration).
- ²⁹Si NMR:
 - Pulse Program: Inverse-gated decoupling for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).
 - Relaxation Delay: A longer delay (e.g., 30-60 seconds) may be necessary due to the long T₁ relaxation times of the ²⁹Si nucleus. The use of a relaxation agent like Cr(acac)₃ can shorten this delay.[3]
 - Number of Scans: 512 or more, as ²⁹Si has a low natural abundance and negative gyromagnetic ratio.[4]
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis:

- Sample Preparation (Neat Liquid/Solid Film):
 - If the sample is a low-melting solid or viscous liquid, this can be done in a dry environment (e.g., glovebox).
 - Place a small drop of bis(trimethylsilyl) sulfate onto a dry salt plate (e.g., KBr, NaCl).
 - Place a second salt plate on top and gently press to form a thin film.
- Sample Preparation (Solution):

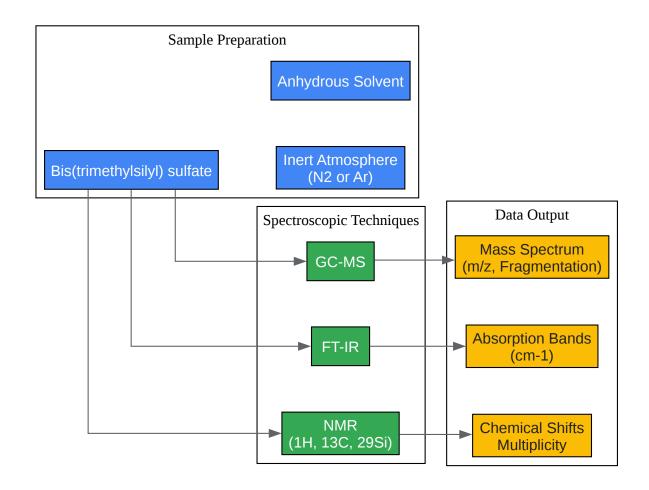
- Dissolve a small amount of the compound in a dry, IR-transparent solvent (e.g., CCl₄, CS₂).
- Inject the solution into a sealed liquid IR cell.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer or the cell containing only the solvent.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - Perform a background subtraction.
 - Identify and label the major absorption peaks.

Mass Spectrometry

Protocol for GC-MS Analysis:

While **bis(trimethylsilyl) sulfate** is a silylating agent itself, its own analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would follow standard procedures for volatile organosilicon compounds.

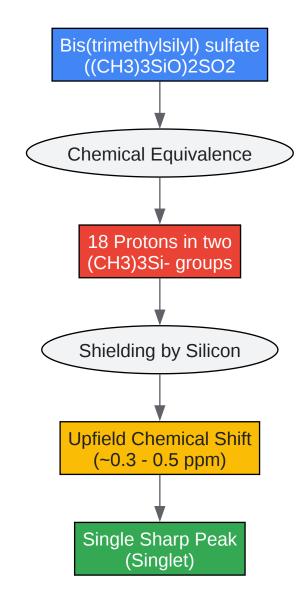
- Sample Preparation:
 - Prepare a dilute solution (e.g., 10-100 μg/mL) of **bis(trimethylsilyl) sulfate** in a volatile, anhydrous organic solvent (e.g., hexane, dichloromethane).
- GC Parameters:
 - Injector: Split/splitless inlet, typically at 250 °C.
 - o Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).



- o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
- MS Parameters:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-500.
- Data Analysis:
 - Identify the peak corresponding to bis(trimethylsilyl) sulfate in the total ion chromatogram.
 - Analyze the mass spectrum of this peak and identify the molecular ion (if present) and major fragment ions.

Visualizations

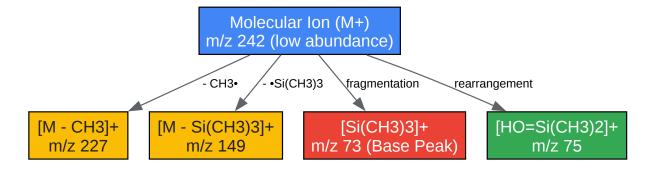
Logical Relationship of Spectroscopic Analysis



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of bis(trimethylsilyl) sulfate.

Predicted ¹H NMR Spectrum Logic



Click to download full resolution via product page

Caption: Logical pathway for predicting the ¹H NMR spectrum.

Predicted Mass Spectrum Fragmentation Pathway

Click to download full resolution via product page

Caption: Key fragmentation pathways for bis(trimethylsilyl) sulfate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3Si-O)3SO]+ Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- To cite this document: BenchChem. [Spectroscopic Profile of Bis(trimethylsilyl) sulfate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b108972#bis-trimethylsilyl-sulfate-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com